methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate typically involves the reaction of 4-chloro-7-methoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 4-chloro-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
- Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
Comparison: Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-3-7(12)6-5-8(11(14)16-2)13-10(6)9/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHSLFGNSXJTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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